molecular formula C12H13F2N3O3 B3073639 3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid CAS No. 1018126-77-6

3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid

Cat. No.: B3073639
CAS No.: 1018126-77-6
M. Wt: 285.25 g/mol
InChI Key: ATQSOPLKWYSOSM-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a difluoromethyl group at position 4, methyl groups at positions 2 and 3, and a propanoic acid side chain. Its molecular formula is C₁₁H₁₁F₂N₃O₃, with a molecular weight of 271.22 g/mol (CAS: 1018165-34-8) .

Properties

IUPAC Name

3-[4-(difluoromethyl)-2,3-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O3/c1-6-10-7(11(13)14)5-8(18)17(4-3-9(19)20)12(10)15-16(6)2/h5,11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQSOPLKWYSOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)N(C2=NN1C)CCC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H15F2N2O3\text{C}_{14}\text{H}_{15}\text{F}_2\text{N}_2\text{O}_3

This indicates a complex arrangement that contributes to its biological properties. The difluoromethyl group is significant in modulating the compound's interaction with biological targets.

Pharmacological Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a variety of pharmacological activities, including:

  • Antitumor Activity : Some derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : These compounds often demonstrate the ability to reduce inflammation through modulation of signaling pathways.
  • Antimicrobial Properties : Certain pyrazolo[3,4-b]pyridines have been reported to possess antimicrobial activity against bacteria and fungi.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : The compound potentially inhibits key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Modulation of Gene Expression : It may affect the expression of genes associated with cell cycle regulation and apoptosis.
  • Receptor Interaction : The compound could interact with specific receptors involved in inflammatory responses or cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Antitumor Studies :
    • A study published in Molecules reported that pyrazolo[3,4-b]pyridine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
    • Another research highlighted a derivative that inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Anti-inflammatory Activity :
    • Research demonstrated that certain pyrazolo[3,4-b]pyridine compounds reduced pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Effects :
    • A comparative study found that pyrazolo[3,4-b]pyridine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis of Biological Activities

Activity TypeCompound ClassNotable Findings
AntitumorPyrazolo[3,4-b]pyridinesInduces apoptosis in MCF-7 cells .
Anti-inflammatoryPyrazolo derivativesReduces cytokine levels in macrophages .
AntimicrobialPyrazolo derivativesEffective against multiple bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazolo[3,4-b]pyridines with modifications at positions 2, 3, 4, and the side chain. Below is a comparative analysis of its analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2,3-dimethyl; 4-difluoromethyl C₁₁H₁₁F₂N₃O₃ 271.22 High solubility; potential anti-inflammatory activity
3-[2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2,3-dimethyl; 4-trifluoromethyl C₁₂H₁₃F₃N₃O₃ 304.25 Increased lipophilicity; enhanced enzyme inhibition
3-[4-(Difluoromethyl)-2-isopropyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2-isopropyl; 4-difluoromethyl C₁₃H₁₇F₂N₃O₃ 299.29 Improved metabolic stability; industrial-scale synthesis
3-[6-Oxo-2-propyl-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2-propyl; 4-trifluoromethyl C₁₃H₁₅F₃N₃O₃ 317.27 High potency in receptor binding assays
3-(4-(Difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid 2-propyl; 4-difluoromethyl C₁₃H₁₅F₂N₃O₃ 299.27 Medicinal applications (under investigation)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • Fluorinated Groups : The trifluoromethyl analog (Table 1, row 2) exhibits stronger enzyme inhibition due to its electron-withdrawing nature but lower solubility than the difluoromethyl variant .
  • Alkyl Chains : Propyl or isopropyl groups at position 2 (Table 1, rows 3–5) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Metabolic Stability :

  • The difluoromethyl group in the target compound provides a balance between metabolic resistance and polarity, avoiding rapid hepatic clearance observed in trifluoromethyl derivatives .

Synthetic Scalability :

  • Industrial-grade production (e.g., the isopropyl analog in Table 1, row 3) highlights the feasibility of scaling up pyrazolo[3,4-b]pyridine derivatives for pharmaceutical use .

Therapeutic Potential: Compounds with propanoic acid side chains (e.g., Table 1, rows 4–5) show promise in vasodilation and anti-inflammatory studies, likely due to carboxylate-mediated interactions with ion channels or enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Reactant of Route 2
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3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid

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